Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-4-carboxylate is an organic compound that features a boron-containing dioxaborolane ring and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-4-carboxylate typically involves the reaction of thiazole derivatives with boronic acid pinacol esters. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a thiazole-4-boronic acid pinacol ester reacts with methyl 2-bromothiazole-4-carboxylate in the presence of a palladium catalyst and a base under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The boron-containing dioxaborolane ring can participate in various substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in an inert atmosphere.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the coupling partner used.
Scientific Research Applications
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-4-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring and the thiazole ring. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis. The thiazole ring can engage in π-π interactions and hydrogen bonding, contributing to the compound’s reactivity and binding properties.
Comparison with Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- Phenylboronic acid pinacol ester
Uniqueness: Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-4-carboxylate is unique due to the presence of both a thiazole ring and a boron-containing dioxaborolane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one of these functional groups.
Biological Activity
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-4-carboxylate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a thiazole ring and a dioxaborolane moiety. The molecular formula is C15H21BO4 with a molecular weight of 276.14 g/mol. It appears as a white to orange powder with a melting point ranging from 49.0 to 53.0 °C and is soluble in methanol .
Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:
- Antimicrobial Activity : Studies show that thiazole derivatives can inhibit the growth of Mycobacterium tuberculosis (M. tuberculosis) strains. For instance, related compounds have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.06 µg/ml against M. tuberculosis H37Rv .
- Enzyme Inhibition : The compound may also act on specific enzymes related to bacterial cell wall synthesis and fatty acid biosynthesis pathways. For example, the inhibition of the β-ketoacyl synthase enzyme mtFabH has been noted in related thiazole derivatives .
- Cytotoxicity : Preliminary studies suggest that certain thiazole derivatives can exhibit cytotoxic effects against cancer cell lines while showing lower toxicity towards normal cells. This selectivity is crucial for therapeutic applications in oncology .
Case Studies
Recent studies have highlighted the efficacy of thiazole carboxylates in various biological assays:
- Study on Antitubercular Activity : A series of thiazole derivatives were synthesized and tested against M. tuberculosis. The most potent compound exhibited an MIC of 0.06 µg/ml, outperforming traditional antibiotics like thiolactomycin (TLM) and isoniazid (INH) .
- In Vitro Cytotoxicity Assays : Compounds structurally related to this compound were evaluated for their cytotoxic effects on various cancer cell lines. Results indicated significant inhibition of cell proliferation in triple-negative breast cancer (TNBC) models compared to non-cancerous cell lines .
Table 1: Biological Activity Summary
Properties
Molecular Formula |
C11H16BNO4S |
---|---|
Molecular Weight |
269.13 g/mol |
IUPAC Name |
methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H16BNO4S/c1-10(2)11(3,4)17-12(16-10)9-13-7(6-18-9)8(14)15-5/h6H,1-5H3 |
InChI Key |
JILRFLBMOUXPNY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CS2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.